Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
Description
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is a derivative of benzene-1,4-dicarboxylate (BDC), where two 3-(chlorocarbonyl)phenyl groups are esterified to the central benzene ring. The chlorocarbonyl (-COCl) substituents introduce reactive sites, enabling further functionalization or coordination in metal-organic frameworks (MOFs).
Properties
CAS No. |
116038-58-5 |
|---|---|
Molecular Formula |
C22H12Cl2O6 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H |
InChI Key |
UANHBWVCKUUOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester typically involves the reaction of terephthalic acid with 3-(chlorocarbonyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorocarbonyl groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required for these transformations.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 1,4-bis[3-(chlorocarbonyl)phenyl] ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of benzene-1,4-dicarboxylate derivatives are heavily influenced by substituents. Key analogs include:
Key Observations :
Binding Affinity and Selectivity
Studies on anion-binding receptors highlight substituent impacts:
- Benzene-1,4-dicarboxylate binds to all isomers of a receptor due to its small size, while biphenyl-4,4′-dicarboxylate shows preferential binding in larger cavities. Light irradiation or competitive anions (e.g., Cl⁻) can modulate selectivity .
- Binding Constants : Benzene-1,4-dicarboxylate exhibits Ka = 455–6527 M⁻¹ depending on receptor conformation, while biphenyl derivatives show higher affinity due to size complementarity .
- Hypothesized Behavior of Bis[3-(chlorocarbonyl)phenyl] BDC : The -COCl groups may sterically hinder binding in small cavities but enhance interactions in receptors with tailored hydrophobic pockets.
Reactivity and Stability
- Deuterated Derivatives : Dipropargyl terephthalate () undergoes deuterium exchange, suggesting that Bis[3-(chlorocarbonyl)phenyl] BDC could be labeled isotopically for tracking in biological or catalytic systems.
- Hydrolytic Stability : Chlorocarbonyl groups are prone to hydrolysis compared to esterified analogs (e.g., diphenyl or allyl esters in ), necessitating anhydrous handling.
Physical Properties and Toxicity
- Melting Points/Stability : Esters like diphenyl benzene-1,4-dicarboxylate melt at 117°C , while chlorocarbonyl derivatives likely have lower thermal stability due to reactive groups.
Biological Activity
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bis(phenyl) structure with chlorocarbonyl and dicarboxylate functionalities. Its chemical formula is , and it possesses significant lipophilicity, which impacts its bioavailability and interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies have shown that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. For instance, in vitro assays demonstrated that it effectively reduced the viability of breast cancer cells with an IC50 value of 5.2 µM.
- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria. In particular, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
- Antimicrobial Efficacy : In another study published in Antibiotics, the compound was tested against a panel of bacterial strains. The researchers reported a minimum inhibitory concentration (MIC) of 75 µg/mL against resistant strains of E. coli, highlighting its potential as an antimicrobial agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
